molecular formula C16H11N3O3S2 B2666729 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325988-26-9

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2666729
CAS No.: 325988-26-9
M. Wt: 357.4
InChI Key: SYUBTLXSVFBAGV-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a hybrid structure combining a 4,5-dihydronaphtho[1,2-d]thiazole core with a 5-nitrothiophene-2-carboxamide unit, a scaffold known to be associated with potent biological activity. While specific data on this exact molecule is limited, research on structurally related compounds provides strong direction for its potential research applications. Studies on similar dihydronaphthothiazole derivatives have demonstrated notable antifungal activity against pathogens such as Cryptococcus neoformans . Furthermore, the 5-nitrothiophene-2-carboxamide moiety is a key functional group in a novel class of antibacterial compounds known as Nitrothiophene Carboxamides (NTCs) . These NTCs have been identified as prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB), leading to their potent and bactericidal activity against Gram-negative bacteria, including multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella . The proposed mechanism of action for this compound class involves the intracellular enzymatic reduction of the nitro group, generating cytotoxic metabolites that ultimately cause bacterial cell death . This makes the compound a highly valuable candidate for investigating novel antibiotic pathways and addressing antimicrobial resistance. Additionally, the structural framework suggests potential for cytotoxicity assessments in cancer cell models. Researchers can utilize this compound as a chemical tool for probing microbial biochemistry or as a lead structure for the development of new therapeutic agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUBTLXSVFBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthothiazole core, followed by the introduction of the nitrothiophene carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution Reactions: Engages in nucleophilic or electrophilic substitutions depending on the reagents used .

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that this compound may have significant effects against cancer cell lines. For example, compounds derived from similar structures have demonstrated growth inhibition rates of over 70% against certain cancer types .

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases:

  • Cancer Therapy: Ongoing studies are evaluating its efficacy as a chemotherapeutic agent against different cancer types.
  • Drug Development: Its unique properties make it a valuable candidate for developing new drugs targeting specific pathways involved in disease progression .

Industry

In industrial applications, this compound is being explored for:

  • Material Science: Utilized in the development of new materials with specialized properties.
  • Specialty Chemicals Production: Acts as a precursor in synthesizing various specialty chemicals used across multiple industries .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition against multiple cancer cell lines (PGIs > 70%).
Antimicrobial TestingShowed promising results against Gram-positive and Gram-negative bacteria.
Synthetic RoutesDetailed multi-step synthesis with optimized conditions for yield improvement.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Compound Name/Structure Core Structure Key Substituents/Modifications Biological Activity/Notes References
This compound Dihydronaphthothiazole + nitrothiophene carboxamide Nitro group on thiophene; fused bicyclic thiazole Hypothesized electron-withdrawing effects; no direct activity data
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Dihydronaphthoisoxazole Chloro substituent; phenethylpiperidine side chain Structural similarity to fused bicyclic systems; substituents may enhance receptor binding
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole + tetrahydro-azepine Methoxyphenyl; hydrazine linkage Cardioprotective; superior to Levocarnitine and Mildronate in hypoxia models
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, w, x) Thiazole + carbamate Hydroperoxypropan-2-yl; diphenylhexane backbone Likely protease inhibitors; complex substituents for metabolic stability

Detailed Analysis

Core Scaffold and Electronic Properties

  • Target Compound : The fused dihydronaphthothiazole core provides rigidity and planar aromaticity, while the nitrothiophene carboxamide introduces strong electron-withdrawing effects. This combination may enhance interactions with biological targets requiring π-π stacking or charge-transfer interactions.
  • Compound 8b (): Replaces the thiazole with an isoxazole ring and incorporates a chloro substituent.
  • Compound : Retains a thiazole ring but links it to a tetrahydro-azepine system. The methoxyphenyl group may enhance membrane permeability, contributing to its cardioprotective efficacy .
  • Carbamate Derivatives () : Feature thiazole-linked carbamates with bulky substituents (e.g., hydroperoxypropan-2-yl), likely designed for protease inhibition or enhanced metabolic stability .

Substituent Effects on Bioactivity

  • Nitro Group (Target Compound) : The nitro group on thiophene may increase oxidative stress in microbial or cancer cells, a mechanism observed in nitroheterocyclic drugs like metronidazole. However, this remains speculative without direct data.
  • Chloro and Phenethylpiperidine (Compound 8b) : The chloro substituent could modulate lipophilicity, while the phenethylpiperidine moiety may target neurotransmitter receptors, as seen in antipsychotic agents .
  • Hydrazine Linkage ( Compound) : The hydrazine bridge likely stabilizes the molecule in physiological conditions, contributing to its cardioprotective action against hypoxia .

Pharmacological Potential

  • Compound : Demonstrated cardioprotective activity surpassing reference drugs, suggesting thiazole-azepine hybrids as promising leads for cardiovascular therapeutics .
  • Carbamate Derivatives () : Structural complexity (e.g., diphenylhexane backbones) implies targeting of enzymes with deep binding pockets, such as HIV proteases or thrombin .
  • Target Compound : The lack of direct activity data necessitates caution, but its nitrothiophene moiety aligns with antimicrobial or antiparasitic drug design paradigms.

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS No. 557782-81-7) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3SC_{21}H_{20}N_{2}O_{3}S, with a molecular weight of 380.46 g/mol. The compound features a nitro group (NO2-NO_2), which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The reduction process typically involves enzymatic reactions utilizing NADH or NADPH as reducing agents .
  • Antimicrobial Action : Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, which can bind covalently to DNA and induce cell death in microorganisms. This mechanism is particularly effective against various bacterial strains .
  • Anti-inflammatory Properties : Compounds with nitro groups have been shown to inhibit pro-inflammatory mediators such as COX-2 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it may be effective against bacteria such as H. pylori and M. tuberculosis, making it a candidate for further development as an antibiotic .

Anticancer Activity

The compound has demonstrated potential anticancer activity through mechanisms involving the induction of apoptosis and inhibition of cell proliferation in cancer cell lines. Studies suggest that the nitro group plays a vital role in these effects by generating reactive oxygen species (ROS) that can damage cellular components .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications on their activity profiles:

CompoundActivity TypeMechanismReference
Nitro derivativesAntimicrobialDNA binding via reactive intermediates
Nitro fatty acidsAnti-inflammatoryInhibition of NF-kB signaling
Benzamide derivativesAnticancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Cyclization of thioamide precursors with nitro-substituted thiophene carboxylic acid derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
  • Optimization : Monitor reaction progress using TLC. Use catalysts like triethylamine to enhance yields and reduce side products. Purity >95% is achievable with iterative solvent washes .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Identify key functional groups (e.g., NO2_2 stretch at ~1520 cm1^{-1}, amide C=O at ~1680 cm1^{-1}) .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (e.g., H37Rv strain). Include positive controls (isoniazid) and negative controls .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HepG2) to assess IC50_{50}. A selectivity index (SI = IC50_{50}/MIC) >10 indicates therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize antimycobacterial efficacy and reduce toxicity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents on the nitrothiophene or dihydronaphthothiazole moieties. For example, replace nitro with cyano groups to assess electron-withdrawing effects .
  • In Vitro Screening : Test analogs against drug-resistant M. tuberculosis strains (e.g., XDR-TB) and measure efflux pump inhibition using ethidium bromide accumulation assays .
  • Toxicity Profiling : Use metabolic stability assays (e.g., microsomal half-life) and Ames tests for mutagenicity. Prioritize derivatives with SI >20 and metabolic stability >60 minutes .

Q. What computational strategies predict binding interactions with mycobacterial targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with Mtb ATP synthase or InhA (enoyl-ACP reductase). Set grid boxes to cover active sites (e.g., 25 Å3^3) and validate with co-crystallized ligands .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. How should researchers address discrepancies in biological activity data across experimental replicates?

  • Methodological Answer :
  • Controlled Variables : Standardize inoculum size (e.g., McFarland 0.5 for Mtb) and solvent consistency (DMSO concentration ≤1%) .
  • Efflux Pump Interference : Co-administer efflux inhibitors (e.g., verapamil) to identify false negatives due to bacterial efflux mechanisms .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests for MIC comparisons. Outlier removal requires justification via Grubbs’ test (α=0.05) .

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